3-chloro-4-ethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
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Overview
Description
3-chloro-4-ethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with chloro, ethoxy, and benzoxazolyl substituents, making it a unique molecule for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-ethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps, including Friedel-Crafts acylation, nitration, and subsequent functional group transformations. For instance, a Friedel-Crafts acylation can introduce the acyl group, followed by nitration to introduce the nitro group, which can then be reduced to an amine . The final step involves coupling the amine with the benzoxazole derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-ethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert nitro groups to amines or reduce other functional groups.
Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-chloro-4-ethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. These could include enzymes or receptors where the compound binds and modulates their activity. The exact pathways would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylboronic acid: Another benzamide derivative with different substituents.
N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide: A compound with similar structural features but different functional groups.
Uniqueness
What sets 3-chloro-4-ethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide apart is its unique combination of chloro, ethoxy, and benzoxazolyl groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C23H19ClN2O3 |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
3-chloro-4-ethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H19ClN2O3/c1-3-28-20-10-8-15(13-18(20)24)22(27)25-17-6-4-5-16(12-17)23-26-19-11-14(2)7-9-21(19)29-23/h4-13H,3H2,1-2H3,(H,25,27) |
InChI Key |
MTUWRQUQOUYTMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C)Cl |
Origin of Product |
United States |
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